molecular formula C12H14O3 B2958605 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde CAS No. 2137702-14-6

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde

Cat. No. B2958605
CAS RN: 2137702-14-6
M. Wt: 206.241
InChI Key: PMRJAELZFWZENL-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde” is a complex organic molecule. It contains a 1,3-dioxolane group, which is a type of acetal, a benzene ring which is a common component in organic compounds, and an aldehyde group .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzene ring substituted with a 1,3-dioxolane group and an aldehyde group . The exact structure of your specific compound would need to be determined through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aldehyde group is often reactive and can undergo a variety of transformations, including oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, such as 4-(1,3-dioxolan-2-yl)aniline, are solid at room temperature and have a molecular weight of around 165.19 g/mol .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as materials science or medicinal chemistry. For example, compounds with a 1,3-dioxolane group have been used in the synthesis of luminogens and fluorescent polyimides .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-11(12-14-3-4-15-12)9(2)5-10(8)7-13/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRJAELZFWZENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2OCCO2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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